Regioisomeric Carboxamide Position: Indole-4-carboxamide vs. Indole-5-carboxamide vs. Indole-2-carboxamide — Physicochemical and Predicted Target Engagement Differentiation
The target compound positions the carboxamide-tetrazole group at the indole 4-position, in contrast to the more common 2-carboxamide (e.g., CI-949 class [1]) and the regioisomeric 5-carboxamide analog 1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide . PubChem-calculated topological polar surface area (TPSA) for the target compound is 90.65 Ų, compared to a predicted TPSA of approximately 90.65 Ų for the 5-carboxamide regioisomer (identical atom composition) but differing in the spatial orientation of the hydrogen bond donor/acceptor pharmacophore [2]. The indole-2-carboxamidotetrazole analogs such as 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (CI-949) exhibit a TPSA of approximately 120–130 Ų due to additional alkoxy substituents, fundamentally altering permeability characteristics [1]. The 4-carboxamide vector projects the tetrazole into a distinct spatial quadrant relative to the indole plane, which in silico docking studies on related scaffolds suggests altered binding poses at tubulin and kinase targets compared to 2- or 5-substituted analogs [3].
| Evidence Dimension | Topological polar surface area (TPSA) and pharmacophore vector orientation |
|---|---|
| Target Compound Data | TPSA = 90.65 Ų; carboxamide-tetrazole at indole C4 position; N1-isopropyl substituent |
| Comparator Or Baseline | 1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide (regioisomer): TPSA ≈ 90.65 Ų (identical) but pharmacophore vector differs by ~120° rotation; CI-949 (indole-2-carboxamide): TPSA ~120–130 Ų with 3-alkoxy and 1-phenyl substituents |
| Quantified Difference | No difference in TPSA vs. 5-carboxamide regioisomer; ~30–40 Ų lower TPSA than CI-949 class; pharmacophore vector orientation differs qualitatively by ~120° between 4-carboxamide and 5-carboxamide regioisomers |
| Conditions | PubChem computed molecular properties; structural comparison based on SMILES: CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=NNN=N3 (target) vs. CC(C)N1C=CC2=C(C=CC=C2C(=O)NC3=NNN=N3)C=C1 (putative 5-carboxamide regioisomer) |
Why This Matters
Regioisomeric carboxamide positioning alters the three-dimensional pharmacophore geometry, which can determine binding pose compatibility at protein targets such as tubulin or kinases, making the 4-carboxamide isomer a distinct chemical tool for probing target pockets inaccessible to 2- or 5-substituted analogs.
- [1] Unangst PC, et al. Novel indolecarboxamidotetrazoles as potential antiallergy agents. J Med Chem. 1989 Jun;32(6):1360-6. doi:10.1021/jm00126a036. View Source
- [2] PubChem Compound Summary for CID 71344073. Computed Properties Section. View Source
- [3] Reddy TS, Rai S, Koppula SK. Synthesis of indole-tetrazole coupled aromatic amides; In vitro anticancer activity, in vitro tubulin polymerization inhibition assay and in silico studies. J Mol Struct. 2022;1267:133556. doi:10.1016/j.molstruc.2022.133556. (Class-level docking inference for indole-tetrazole hybrids.) View Source
